molecular formula C6H8O3S B6146060 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylic acid CAS No. 1481083-54-8

1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylic acid

Cat. No.: B6146060
CAS No.: 1481083-54-8
M. Wt: 160.2
InChI Key:
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Description

1-(Methylsulfanyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a methylsulfanyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of a β-hydroxy amide with a fluorinating reagent such as Deoxo-Fluor® to form the oxazoline intermediate, which is then oxidized to the corresponding oxazole .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and heterogeneous catalysts can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfanyl)-3-oxocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

1-(Methylsulfanyl)-3-oxocyclobutane-1-carboxylic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and reactivity. These transformations can influence biological pathways and molecular interactions, leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: 1-(Methylsulfanyl)-3-oxocyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure combined with a methylsulfanyl group and a carboxylic acid group. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylic acid involves the oxidation of a thiol group on a cyclobutane ring to form a carboxylic acid group. This can be achieved through a series of reactions involving the addition of a methylthio group to a cyclobutene ring, followed by oxidation of the thioether to a sulfoxide and then to a sulfone. The sulfone can then be hydrolyzed to form the carboxylic acid.", "Starting Materials": [ "Cyclobutene", "Methyl mercaptan", "Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid)", "Acid (e.g. sulfuric acid, hydrochloric acid)" ], "Reaction": [ "Addition of methyl mercaptan to cyclobutene to form 1-(methylsulfanyl)cyclobutene", "Oxidation of 1-(methylsulfanyl)cyclobutene to 1-(methylsulfinyl)cyclobutene using an oxidizing agent", "Further oxidation of 1-(methylsulfinyl)cyclobutene to 1-(methylsulfonyl)cyclobutene using the same or a different oxidizing agent", "Hydrolysis of 1-(methylsulfonyl)cyclobutene to form 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylic acid using an acid catalyst" ] }

CAS No.

1481083-54-8

Molecular Formula

C6H8O3S

Molecular Weight

160.2

Purity

95

Origin of Product

United States

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